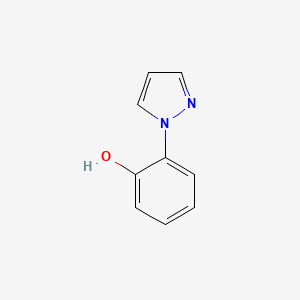

2-(1h-Pyrazol-1-yl)phenol

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, form a cornerstone of modern chemistry. Among them, nitrogen-containing heterocycles are particularly prominent due to their widespread presence in natural products and pharmaceuticals. mdpi.comglobalresearchonline.net The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a notable member of this family. mdpi.comglobalresearchonline.net Its structure, characterized by one pyrrole-type nitrogen (a proton donor) and one pyridine-type nitrogen (a proton acceptor), imparts a unique combination of stability and reactivity. mdpi.com

The aromaticity of the pyrazole ring makes it relatively stable, while the nitrogen atoms provide sites for hydrogen bonding and coordination with metal ions. researchgate.net Pyrazoles are considered important structural motifs in medicinal chemistry and have been incorporated into numerous approved drugs. nih.govtandfonline.comnih.gov The synthesis of pyrazole derivatives is a mature yet continuously evolving field, with numerous methods developed for their construction, including cyclocondensation reactions and multicomponent processes. mdpi.com The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of its steric and electronic properties, making it a versatile building block in organic synthesis. researchgate.net

Significance of Phenol-Pyrazole Hybrid Scaffolds in Contemporary Research

The combination of a phenol (B47542) and a pyrazole ring into a single molecular entity, as seen in 2-(1H-Pyrazol-1-yl)phenol, creates a hybrid scaffold with significant potential. This structure is effectively a bidentate chelating ligand, capable of binding to metal ions through the phenolic oxygen and one of the pyrazole nitrogens. This chelating ability is central to many of its applications.

In coordination chemistry, phenol-pyrazole ligands are used to construct a wide variety of metal complexes with diverse geometries and nuclearities. researchgate.netresearchgate.net These complexes are actively being investigated for their catalytic properties. For instance, copper complexes derived from pyrazole-based ligands have shown significant activity in mimicking the function of catecholase, an enzyme that catalyzes the oxidation of catechols to o-quinones. bohrium.commdpi.com Studies have shown that the catalytic efficiency of these complexes can be influenced by the solvent, the counter-ion of the metal salt, and the ligand-to-metal ratio. bohrium.commdpi.com Palladium complexes bearing pyrazolyl-phenol type ligands have also been explored as precatalysts in cross-coupling reactions. researchgate.net

Furthermore, the conjugated system formed by the two aromatic rings often imparts interesting photophysical properties. Many pyrazole derivatives, particularly those integrated with other aromatic systems, exhibit fluorescence. ontosight.airsc.org This has led to their development as fluorescent sensors for detecting metal ions and other analytes. rsc.orgresearchgate.net The electronic properties of the scaffold can be tuned through substitution, allowing for the design of sensors that respond to specific targets with a "turn-on" or "turn-off" fluorescent signal. rsc.org In medicinal chemistry, the pyrazole scaffold is often used as a bioisostere for other rings, like phenol, to improve physicochemical properties and metabolic stability in drug candidates. nih.gov

Overview of Key Research Trajectories and Future Prospects for the Compound

The future research directions for 2-(1H-Pyrazol-1-yl)phenol and its derivatives are branching into several interconnected areas, driven by the scaffold's inherent versatility.

One of the most promising trajectories lies in the field of catalysis . The development of "green" oxidation catalysts is a major goal in sustainable chemistry. Phenol-pyrazole ligands are excellent candidates for creating complexes that can catalyze oxidation reactions, such as the oxidation of industrial pollutants like phenols, using environmentally benign oxidants like hydrogen peroxide. orientjchem.org Future work will likely focus on optimizing catalyst design to improve turnover numbers and understand reaction mechanisms in greater detail. orientjchem.org

In materials science , the focus is on harnessing the photophysical properties of the phenol-pyrazole scaffold. There is significant potential in developing advanced fluorescent probes for bioimaging and environmental sensing. rsc.org Research is moving towards creating sensors with higher sensitivity and selectivity for specific ions or biomolecules, and probes that can function effectively within complex biological environments like living cells. rsc.org The development of pyrazole-based compounds with aggregation-induced emission (AIE) properties is another active area of research. hbni.ac.in

In medicinal chemistry , the pyrazole nucleus is considered a "privileged scaffold" and will continue to be a key building block in drug discovery. tandfonline.comnih.gov N-arylpyrazoles, the class to which 2-(1H-Pyrazol-1-yl)phenol belongs, are being investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy. researchgate.net Future efforts will involve synthesizing libraries of derivatives and employing computational modeling to optimize their interactions with biological targets, aiming to develop new therapeutics with enhanced efficacy and selectivity. researchgate.net

The continuous development of novel synthetic methodologies will underpin all these areas. Efficient and regioselective synthetic routes are crucial for accessing structurally diverse derivatives for screening and application. mdpi.comresearchgate.net

Compound Data

Basic physicochemical data for the parent compound is summarized below.

| Property | Value | Source |

| CAS Number | 83430-97-1 | bldpharm.com |

| Molecular Formula | C₉H₈N₂O | bldpharm.com |

| Molecular Weight | 160.17 g/mol | bldpharm.com |

Representative Spectroscopic Data for a Phenol-Pyrazole Isomer Compound: 5-methyl-2-(1H-pyrazol-3-yl)phenol

| Type | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR | 10.20 (s, 2H), 7.59 (d, J = 2.4 Hz, 1H), 7.47 (d, J = 7.9 Hz, 1H), 6.87 (s, 1H), 6.74 (d, J = 7.8 Hz, 1H), 6.67 (d, J = 2.4 Hz, 1H), 2.33 (s, 3H) |

| ¹³C NMR | 155.65, 151.92, 139.69, 129.15, 126.43, 120.42, 117.48, 113.92, 101.79, 21.34 |

Source: Tang, B. et al. Chem. Commun. 2016, 53, 6577 (Supporting Information)

Structure

3D Structure

Properties

CAS No. |

83430-97-1 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-pyrazol-1-ylphenol |

InChI |

InChI=1S/C9H8N2O/c12-9-5-2-1-4-8(9)11-7-3-6-10-11/h1-7,12H |

InChI Key |

BMTGLHWYLKPGMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 1h Pyrazol 1 Yl Phenol

Direct Synthesis Strategies for 2-(1H-Pyrazol-1-yl)phenol

Direct synthesis strategies aim to construct the final 2-(1H-pyrazol-1-yl)phenol molecule through carefully planned sequences, which can be either linear multi-step pathways or more convergent one-pot reactions.

Multi-Step Chemical Pathways for Target Compound Formation

Multi-step synthesis provides a high degree of control over the assembly of the target molecule, allowing for the purification of intermediates at each stage. libretexts.org A common approach begins with substituted o-hydroxyacetophenones. researchgate.net One such pathway involves the reaction of 1-(2-hydroxyphenyl)ethan-1-one derivatives with reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone intermediate. This intermediate, a 1-(2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, is then subjected to cyclization with hydrazine (B178648) hydrate (B1144303) to yield the corresponding 2-(1H-pyrazol-3-yl)phenol. researchgate.net

Another versatile multi-step synthesis starts with an acetophenone (B1666503) core to prepare a substituted isoxazole (B147169). sorbonne-universite.fr This isoxazole is then transformed into a benzopyran derivative. Subsequent reaction of the aminobenzopyranone with a substituted hydrazine yields highly substituted aminopyrazoles, including derivatives of 2-(1H-pyrazol-1-yl)phenol. sorbonne-universite.fr A more modern approach involves the reaction of pyrazole (B372694) N-oxides with arynes, which can lead to C3-hydroxyarylated pyrazoles through a regioselective coupling. scholaris.ca

A representative multi-step pathway is summarized below:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1 | Substituted o-hydroxy acetophenone | Pyrrolidine | 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenone | researchgate.net |

| 2 | 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenone | Hydrazine hydrate | 2-(1H-pyrazol-3-yl)phenol | researchgate.net |

One-Pot Reaction Systems for Efficient Synthesis

One-pot syntheses are highly efficient as they reduce the need for intermediate isolation, saving time, solvents, and resources. fip.org Three-component reactions are particularly common for pyrazole synthesis. organic-chemistry.org A general one-pot procedure can involve the condensation of an aldehyde, a ketone (such as a hydroxyacetophenone), and hydrazine monohydrochloride under mild conditions to form a pyrazoline intermediate. This intermediate can then be oxidized in situ to the desired pyrazole. organic-chemistry.org

Microwave-assisted one-pot synthesis has also been employed to create pyrazole-containing hybrids, demonstrating the utility of modern techniques to accelerate these reactions. fip.orgiitkgp.ac.in For instance, the synthesis of 3,5-disubstituted pyrazoles can be achieved in a one-pot, two-component reaction between a ketone hydrazone and an α-bromoacetophenone, where the acid generated in situ helps to promote the final cyclization. acs.org

| Method | Components | Conditions | Product Type | Reference |

| Three-Component | Aldehyde, 1,3-dicarbonyl, Diazo compound | Transition-metal-free, O₂ oxidation | Polyfunctional pyrazoles | organic-chemistry.org |

| Two-Component | Ketone hydrazone, α-bromoacetophenone | Reflux | 3,5-disubstituted pyrazoles | acs.org |

| Microwave-Assisted | Hydroxyacetophenone, Aldehyde, Phenylhydrazine | Microwave irradiation (180W) | Pyrazoline derivatives | fip.org |

Approaches to Pyrazole-Phenol Hybrid Precursors

An alternative to direct synthesis is the preparation of versatile precursors that can be readily converted into the pyrazole-phenol scaffold. Chalcones and other 1,3-dicarbonyl systems are primary examples of such precursors.

Chalcone-Based Cyclization Reactions

Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent precursors for the synthesis of pyrazolines and pyrazoles. mdpi.comnih.gov They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aryl methyl ketone (e.g., a hydroxyacetophenone) and an aryl aldehyde. nih.govrsc.org

The resulting chalcone (B49325), which contains an α,β-unsaturated ketone system, readily undergoes a cyclocondensation reaction with hydrazine or its derivatives. researchgate.net This reaction typically proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring. fip.org This method is highly modular, allowing for significant structural diversity in the final pyrazole-phenol products by varying the initial ketone and aldehyde. mdpi.comnih.gov

Condensation Reactions for Scaffold Assembly

The most classical and fundamental method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govrsc.orgmdpi.com To synthesize a 2-(1H-pyrazol-1-yl)phenol derivative, a 1-(2-hydroxyphenyl)-1,3-diketone would serve as the ideal precursor.

The reaction with hydrazine hydrate typically yields a mixture of regioisomers if the 1,3-dicarbonyl compound is unsymmetrical. However, reaction conditions, such as the solvent and catalyst, can be optimized to favor the formation of one isomer over the other. mdpi.com For example, conducting the condensation in N,N-dimethylacetamide at room temperature has been shown to provide high regioselectivity for the synthesis of 1-aryl-3,4,5-substituted pyrazoles. mdpi.com

Derivatization and Functionalization of the 2-(1H-Pyrazol-1-yl)phenol Core Structure

Once the core 2-(1H-pyrazol-1-yl)phenol structure is obtained, it can be further modified to create a library of derivatives. Functionalization can occur at several positions, including the pyrazole ring (N1, C3, C4, C5) and the phenol (B47542) ring.

Transition-metal-catalyzed C-H functionalization is a powerful tool for derivatizing the pyrazole ring. researchgate.net Rhodium(III) catalysts, for instance, can be used for the C-H alkenylation of scaffolds like 2-(1H-pyrazol-1-yl)pyridine, a close analogue. rsc.org The pyrazole ring itself can direct the functionalization of attached aromatic rings. researchgate.net The N-H of the pyrazole can be readily alkylated; for example, N-alkylation of pyrazoles with 2-iodoacetanilides has been used to synthesize 2-(1H-pyrazol-1-yl)-acetamides. researchgate.net

Electrochemical methods also offer a modern approach to functionalization. Electrooxidative C-H thiocyanation and N-arylation have been successfully applied to pyrazole systems. mdpi.com The phenolic hydroxyl group can also be a site for derivatization, such as through acylation or the use of reagents like dansyl chloride, which is often used for analytical purposes. researchgate.net

| Functionalization Type | Position | Reagent/Catalyst | Resulting Structure | Reference |

| C-H Alkenylation | Pyrazole Ring | Rh(III) catalyst, internal alkynes | C-alkenylated pyrazole | researchgate.netrsc.org |

| N-Alkylation | Pyrazole N1 | 2-Iodoacetanilides | N-substituted acetamide | researchgate.net |

| C-H Thiocyanation | Pyrazole Ring | NH₄SCN, Electrooxidation | C-thiocyanated pyrazole | mdpi.com |

| Ortho-Arylation | Phenol Ring | O-benzoylhydroxylamines | Ortho-arylated phenol | researchgate.net |

| Hydroxyl Derivatization | Phenol OH | Dansyl chloride | Sulfonyl ester | researchgate.net |

An in-depth examination of the synthetic routes and precursor chemistry is fundamental to understanding the applications and development of novel derivatives of 2-(1H-pyrazol-1-yl)phenol. This article focuses exclusively on the established methodologies for the synthesis and functionalization of this important chemical scaffold.

1 N-Alkylation and Acylation Strategies for Pyrazole Moiety

The nitrogen atoms of the pyrazole ring in phenol-pyrazole scaffolds are common sites for functionalization through N-alkylation and N-acylation reactions. These strategies are crucial for modifying the compound's properties and for building more complex molecular architectures.

N-alkylation of pyrazoles is a well-established method for introducing alkyl groups onto the pyrazole nitrogen. mdpi.com A common approach involves the reaction of a pyrazole with an alkyl halide in the presence of a base. For instance, various 2-(1H-pyrazol-1-yl)-acetamides have been synthesized by the N-alkylation of pyrazoles with 2-iodoacetanilides. researchgate.netarkat-usa.org This reaction is typically performed by heating the reactants with sodium carbonate in a solvent like dimethylformamide (DMF). arkat-usa.org Another versatile method for N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid, which provides good yields for benzylic, phenethyl, and benzhydryl groups. mdpi.com The condensation of primary amines with (1H-pyrazol-1-yl)methanol in a polar aprotic solvent such as acetonitrile (B52724) also serves as an effective N-alkylation route. nih.gov

N-acylation introduces an acyl group, which can influence the electronic properties of the pyrazole ring. The reaction of 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole with chloroacetyl chloride is an example of N-acylation that leads to the formation of an N-acylated pyrazole derivative. bibliomed.org

The table below summarizes various N-alkylation and acylation reactions on pyrazole systems.

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Pyrazoles, 2-Iodoacetanilides, Sodium Carbonate | N-substituted 2-(1H-pyrazol-1-yl)acetamides | arkat-usa.org |

| N-Alkylation | Pyrazoles, Trichloroacetimidates, Brønsted acid catalyst | N-alkyl pyrazoles | mdpi.com |

| N-Alkylation | (1H-pyrazol-1-yl)methanol, Primary Amines, Acetonitrile | N-alkylated pyrazoles | nih.gov |

| N-Acylation | 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole, Chloroacetyl chloride | N-acylated pyrazole | bibliomed.org |

2 Substitution Reactions on Phenol and Pyrazole Moieties

Both the phenol and pyrazole rings of the 2-(1H-pyrazol-1-yl)phenol scaffold can undergo various substitution reactions, allowing for extensive functionalization.

The phenol ring is susceptible to electrophilic aromatic substitution. A noteworthy example is the ortho-acylation of phenol derivatives, which can be achieved regioselectively using organic acids in the presence of a Lewis acid like iron(III) chloride (FeCl3) under microwave irradiation. researchgate.net The hydroxyl group on the phenolic ring can also be oxidized to form quinones or other oxidized derivatives under specific reaction conditions. evitachem.com Furthermore, in derivatives such as 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol, the chlorinated position on the phenolic ring can undergo nucleophilic substitution. evitachem.com

The pyrazole moiety can also be modified. For example, nucleophilic substitution reactions have been demonstrated on related phenol-pyrazole systems. In one study, {2-(1H-pyrazol-3-yl)phenol} was reacted with hexachlorocyclotriphosphazene, where substitution occurred at the N-end of the pyrazole ring. rsc.org The pyrazole ring can also undergo chloroformylation via the Vilsmeier-Haack reaction, followed by nucleophilic substitution of the resulting chloro group, as seen in the synthesis of ethoxy-substituted pyrazoles. nih.gov

Below is a table detailing substitution reactions on phenol and pyrazole systems.

| Moiety | Reaction Type | Reagents/Conditions | Product | Reference |

| Phenol | Ortho-Acylation | Organic acids, FeCl3, Microwave | Ortho-acylated phenol | researchgate.net |

| Phenol | Oxidation | Oxidizing agents | Quinones | evitachem.com |

| Phenol (derivatized) | Nucleophilic Substitution | Nucleophiles on chlorinated phenol | Substituted phenol | evitachem.com |

| Pyrazole (derivatized) | Nucleophilic Substitution | {2-(1H-pyrazol-3-yl)phenol}, Hexachlorocyclotriphosphazene | N-substituted cyclotriphosphazene | rsc.org |

| Pyrazole | Chloroformylation/Nucleophilic Substitution | Vilsmeier-Haack reagent, then ethanol/base | Ethoxy-substituted pyrazole | nih.gov |

3 Formation of Poly-pyrazole Phenol Derivatives

The synthesis of molecules containing multiple pyrazole units attached to a central phenol-derived core represents an important area of ligand design and materials science. Key examples include 2-[di(1H-pyrazol-1-yl)methyl]phenol and 4-[tris(1H-pyrazol-1-yl)methyl]phenol.

The synthesis of 4-[tris(1H-pyrazol-1-yl)methyl]phenol has been successfully demonstrated through a one-pot condensation reaction. nih.govresearchgate.netnih.gov This method involves refluxing 4-(trifluoromethyl)phenol (B195918) with freshly prepared sodium pyrazol-1-ide in tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. nih.gov The desired product is obtained in good yield (58%) after purification by column chromatography. nih.govnih.gov This synthetic strategy highlights an efficient route to aryltris(pyrazolyl)methane derivatives, which are of interest in coordination chemistry. nih.gov Solventless synthesis methods have also been explored for preparing tris(pyrazolyl)phenylmethane ligands, starting from precursors like PhCCl3 and pyrazole. mdpi.com

While a detailed synthetic procedure for 2-[di(1H-pyrazol-1-yl)methyl]phenol is not extensively documented in the reviewed literature, its structure suggests it could be formed through related condensation methodologies, likely involving salicylaldehyde (B1680747) derivatives and pyrazole.

The following table outlines the synthesis of a key poly-pyrazole phenol derivative.

| Compound Name | Precursors | Solvent/Conditions | Yield | Reference |

| 4-[tris(1H-pyrazol-1-yl)methyl]phenol | 4-(Trifluoromethyl)phenol, Sodium pyrazol-1-ide | Tetrahydrofuran (THF), Reflux, 12h | 58% | nih.govnih.gov |

| Tris(pyrazolyl)phenylmethane | α,α′,α″-Trichlorotoluene, Pyrazole | Solventless, 80°C then 120°C | 50% | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2 1h Pyrazol 1 Yl Phenol and Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, specific functional groups and structural features can be identified, offering a molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The FT-IR spectrum of 2-(1H-pyrazol-1-yl)phenol displays a series of characteristic absorption bands that confirm its key structural components: the phenol (B47542) group and the pyrazole (B372694) ring.

A prominent feature in the spectrum is a strong, broad absorption band in the region of 3550–3200 cm⁻¹. docbrown.infolibretexts.org This is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The C-O stretching vibration of the phenol group gives rise to a strong band typically found around 1200-1250 cm⁻¹.

The aromatic nature of both the phenol and pyrazole rings is confirmed by several bands. The C-H stretching vibrations of the aromatic rings appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. libretexts.org The C=C in-ring stretching vibrations of the aromatic systems produce a series of sharp to medium absorptions in the 1600–1400 cm⁻¹ region. libretexts.orglibretexts.org Additionally, the C-N stretching vibrations within the pyrazole ring are expected to produce a distinct band, which has been observed in similar pyrazolate complexes around 1290 cm⁻¹. researchgate.net The out-of-plane C-H bending vibrations ("oop") for the substituted benzene (B151609) ring can also be observed in the 900-675 cm⁻¹ fingerprint region, providing information about the substitution pattern. libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol -OH | 3550 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | In-ring | 1600 - 1400 | Medium to Sharp |

| C-N Stretch | Pyrazole Ring | ~1290 | Medium to Strong |

| C-O Stretch | Phenol C-O | ~1250 - 1200 | Strong |

| C-H Out-of-Plane Bend | Ar-H | 900 - 675 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FT-IR. Each peak in a Raman spectrum corresponds to a specific vibrational or rotational mode within the molecule. nih.gov While both techniques probe molecular vibrations, their selection rules differ, meaning some vibrations may be strong in Raman and weak in IR, and vice-versa.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-(1H-pyrazol-1-yl)phenol provides a precise map of the chemical environment for each proton in the molecule. The spectrum can be analyzed based on chemical shift (δ), integration, and multiplicity (splitting pattern). hw.ac.uk

The proton of the phenolic hydroxyl group (-OH) typically appears as a broad singlet in the range of δ 4–8 ppm. docbrown.infolibretexts.org Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak can be definitively identified by a "D₂O shake," where adding a drop of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH signal due to proton-deuterium exchange. libretexts.org

The protons on the aromatic phenol ring and the pyrazole ring resonate in the downfield region, typically between δ 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. docbrown.info The four protons on the substituted phenol ring will exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets) depending on their position relative to each other and the pyrazole substituent. docbrown.info The three protons on the pyrazole ring will also show distinct signals with characteristic coupling constants (J values) that provide information about their connectivity. For instance, the proton at the C4 position of the pyrazole ring often appears as a triplet.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Phenol -OH | 4.0 - 8.0 | Broad Singlet (s) | 1H |

| Aromatic (Phenol Ring) | 6.8 - 7.5 | Multiplet (m) | 4H |

| Pyrazole H-3, H-5 | 7.5 - 8.2 | Doublet (d) | 2H |

| Pyrazole H-4 | 6.3 - 6.5 | Triplet (t) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single sharp peak. huji.ac.il The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For 2-(1H-pyrazol-1-yl)phenol, the carbon atom of the phenol ring attached to the hydroxyl group (ipso-carbon) is significantly deshielded and appears far downfield, typically in the δ 150–160 ppm range. libretexts.org The other aromatic carbons of both the phenol and pyrazole rings resonate between δ 110 and 150 ppm. libretexts.org The specific shifts within this range allow for the differentiation of the nine distinct carbon atoms in the aromatic systems. The carbon atoms of the pyrazole ring have been reported for similar structures, with C3 and C5 appearing around δ 140 ppm and C4 at a more shielded position, around δ 107 ppm. mdpi.com

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Phenol C-O | 150 - 160 |

| Phenol C-N (ipso) | ~135 |

| Aromatic C-H (Phenol) | 115 - 130 |

| Pyrazole C-3, C-5 | ~140, ~129 |

| Pyrazole C-4 | ~107 |

Two-Dimensional NMR Techniques (e.g., HETCOR)

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. The Heteronuclear Correlation (HETCOR) or the more modern Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful. nanalysis.comslideshare.net

This experiment generates a 2D plot with the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a carbon atom and its directly attached proton(s). nanalysis.comnih.gov By analyzing the HETCOR spectrum of 2-(1H-pyrazol-1-yl)phenol, each proton signal can be definitively correlated to its corresponding carbon signal. For example, the proton signal at δ ~6.4 ppm (pyrazole H-4) will show a correlation to the carbon signal at δ ~107 ppm (pyrazole C-4). This technique eliminates ambiguity in assignments that might arise from analyzing the 1D spectra alone and provides definitive proof of the C-H connectivity within the molecular structure. nih.gov

| ¹H Chemical Shift (δ, ppm) | Correlated ¹³C Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ~6.4 | ~107 | Pyrazole C4-H4 |

| ~7.7 | ~140 | Pyrazole C3-H3 |

| ~7.9 | ~129 | Pyrazole C5-H5 |

| 6.8 - 7.5 (multiplets) | 115 - 130 (various) | Phenol Ring C-H |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry serves as a critical analytical tool for the confirmation of the molecular weight and structural integrity of 2-(1H-Pyrazol-1-yl)phenol and its derivatives. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) for phenolic compounds is typically prominent due to the stability of the aromatic ring. For 2-(1H-Pyrazol-1-yl)phenol, the molecular ion is expected to be a significant peak in the spectrum, confirming its molecular weight.

The fragmentation pattern provides further structural verification. The fragmentation of the molecular ion is influenced by the combined characteristics of the phenol and pyrazole moieties. For the phenol portion, a characteristic fragmentation involves the loss of a hydrogen atom to form a stable [M-H]+ ion, followed by the elimination of a carbon monoxide (CO) molecule, leading to a cyclopentadienyl (B1206354) cation. The pyrazole ring can undergo cleavage, leading to the loss of molecules like HCN or N₂. The presence of a functional group with heteroatoms like oxygen and nitrogen can localize the radical cation, directing the fragmentation pathways. For substituted derivatives, fragmentation patterns will also show losses corresponding to the specific substituents. A representative table of expected fragmentations is provided below.

Table 1: Representative Mass Spectrometry Fragmentation Data for 2-(1H-Pyrazol-1-yl)phenol This table is illustrative and based on general fragmentation principles for phenolic and pyrazole compounds.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| [M]+ | [C₉H₈N₂O]+• | Molecular ion peak, confirms molecular weight. |

| [M-1] | [C₉H₇N₂O]+ | Loss of a hydrogen radical. |

| [M-28] | [C₈H₈N₂]+• | Loss of carbon monoxide (CO) from the phenol ring. |

| [M-27] | [C₈H₇NO]+• | Loss of hydrogen cyanide (HCN) from the pyrazole ring. |

| 77 | [C₆H₅]+ | Phenyl cation, common in aromatic compounds. |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is utilized to study the electronic transitions within 2-(1H-Pyrazol-1-yl)phenol. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* transitions within the conjugated system formed by the phenol and pyrazole rings. Phenol itself typically exhibits absorption maxima around 210 nm and 270 nm in the UV region. The parent pyrazole molecule shows a maximal UV absorption cross-section at approximately 203 nm in the gas phase.

The conjugation between the pyrazole and phenol rings in 2-(1H-Pyrazol-1-yl)phenol is expected to cause a bathochromic (red) shift in these absorption bands compared to the individual chromophores. The spectrum is anticipated to show strong absorption bands in the ultraviolet region. For instance, studies on related pyrazoline derivatives have shown distinct absorption spectra. The precise location and intensity of these bands can be influenced by the solvent polarity and the nature of any substituents on the aromatic rings.

Table 2: Typical UV-Vis Absorption Data This table presents expected absorption maxima based on the parent chromophores and general principles of conjugated systems.

| Compound | λmax (nm) | Electronic Transition | Reference Chromophore |

|---|---|---|---|

| Phenol | ~270 | π→π | Benzene ring |

| Pyrazole | ~203 | π→π | Pyrazole ring |

| 2-(1H-Pyrazol-1-yl)phenol | > 270 | π→π* | Extended conjugated system |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

X-ray crystallographic studies on derivatives of 2-(1H-Pyrazol-1-yl)phenol reveal detailed information about their molecular geometry. For example, the crystal structure of 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol shows that the planarity between the pyrazole and the attached phenolic rings is a key conformational feature. The dihedral angle, which measures the twist between two ring systems, is significantly influenced by intramolecular hydrogen bonding. In one derivative, the dihedral angle between a hydroxyphenyl ring and the pyrazole ring is as small as 10.07 (6)°, indicating a high degree of coplanarity. In contrast, the dihedral angle with another phenyl ring not involved in such bonding is much larger.

Similarly, in the structure of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, the pyrazole ring and one of the hydroxy-substituted benzene rings are nearly coplanar, with a dihedral angle of just 7.5 (3)°. This planarity is attributed to the stabilizing effect of an intramolecular hydrogen bond.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a 2-(Pyrazolyl)phenol Derivative (C₂₁H₁₆N₂O₂)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.793 (3) |

| b (Å) | 12.948 (3) |

| c (Å) | 11.705 (3) |

| β (°) | 93.508 (14) |

| Volume (ų) | 1632.7 (7) |

| Dihedral Angle (Pyrazole/Phenol) | 7.5 (3)° |

The solid-state architecture of 2-(1H-Pyrazol-1-yl)phenol derivatives is heavily influenced by a network of non-covalent interactions. A predominant feature is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the sp²-hybridized nitrogen atom of the pyrazole ring (O-H···N). This interaction is consistently observed in crystal structures of related compounds and is a key factor in establishing the near-coplanar conformation between the two rings.

Table 4: Hydrogen Bond Geometry in a 2-(Pyrazolyl)phenol Derivative (C₂₁H₁₆N₂O₂)

| Bond Type (D–H···A) | Interaction Type | D···A Distance (Å) | D–H···A Angle (°) |

|---|---|---|---|

| O2–H2B···N2 | Intramolecular | 2.595 (2) | 147 |

| O1–H1B···O2i | Intermolecular | 2.824 (2) | 158 |

Prototropic tautomerism is a fundamental characteristic of the pyrazole ring system. For unsymmetrically substituted pyrazoles, different tautomers can exist depending on which nitrogen atom bears the hydrogen. Single-crystal X-ray diffraction is an unequivocal method to determine which tautomeric form is present in the solid state. By precisely locating the positions of all atoms, including the N-H hydrogen, crystallography can distinguish between different tautomers.

For example, X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one confirmed that it exists exclusively in the 1H-pyrazol-3-ol tautomeric form in the crystal, where it forms dimeric units. Similarly, studies on 3(5)-phenylpyrazoles have shown that the 3-phenyl tautomer is the form present in the solid state. In the case of 2-(1H-Pyrazol-1-yl)phenol, the nomenclature specifies the '1H' tautomer, meaning the hydrogen is attached to the nitrogen atom at position 1, which is also the nitrogen bonded to the phenol ring. A single-crystal X-ray structure would serve to definitively confirm this assignment in the solid phase.

Computational and Theoretical Investigations of 2 1h Pyrazol 1 Yl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can predict various molecular characteristics, providing valuable insights into the behavior of compounds like 2-(1H-Pyrazol-1-yl)phenol.

Geometry Optimization and Equilibrium Structures

Geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in 2-(1H-Pyrazol-1-yl)phenol, corresponding to the minimum energy on the potential energy surface. For this molecule, a key structural feature would be the dihedral angle between the phenol (B47542) and pyrazole (B372694) rings.

It is anticipated that the optimized structure would exhibit a nearly planar conformation. This planarity is largely influenced by the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) of the phenol ring and one of the nitrogen atoms of the pyrazolyl moiety. This interaction provides significant stabilization to the planar structure. Studies on similar pyrazole-phenol compounds have shown that such intramolecular hydrogen bonds result in small dihedral angles between the aromatic rings. chemicalbook.comchemicalbook.com The bond lengths and angles within the phenol and pyrazole rings would be expected to conform to those of substituted benzene (B151609) and pyrazole, with minor deviations due to the electronic interactions between the two rings.

Table 4.1.1: Predicted Optimized Geometrical Parameters for 2-(1H-Pyrazol-1-yl)phenol (Note: This table is a representation of expected data. Actual values are not available from existing literature.)

| Parameter | Predicted Value |

|---|---|

| C-O Bond Length (Å) | ~1.36 |

| O-H Bond Length (Å) | ~0.97 |

| N-N Bond Length (Å) | ~1.35 |

| C-N (ring junction) Bond Length (Å) | ~1.42 |

| C-O-H Bond Angle (°) | ~109 |

| Phenol-Pyrazole Dihedral Angle (°) | < 20 |

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.

For 2-(1H-Pyrazol-1-yl)phenol, characteristic vibrational frequencies would include:

O-H stretching: A broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, influenced by the intramolecular hydrogen bond.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

C=C and C=N stretching: Within the aromatic rings, expected in the 1400-1600 cm⁻¹ region.

C-O stretching: Typically found in the 1200-1300 cm⁻¹ range.

Ring deformation modes: At lower frequencies, characteristic of the phenyl and pyrazole rings.

Table 4.1.2: Predicted Major Vibrational Frequencies for 2-(1H-Pyrazol-1-yl)phenol (Note: This table is a representation of expected data. Actual values are not available from existing literature.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (H-bonded) | ~3400 |

| Aromatic C-H stretch | 3050-3150 |

| C=C/C=N stretch | 1450-1600 |

| C-O stretch | ~1250 |

| C-H in-plane bend | 1000-1200 |

Electronic Structure Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. doaj.org

For 2-(1H-Pyrazol-1-yl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO would likely be distributed across the pyrazole ring and the C-N linkage. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive. researchgate.net Computational studies on similar aromatic heterocyclic compounds report energy gaps typically in the range of 4-5 eV. sci-hub.sesigmaaldrich.com

Table 4.1.3: Predicted Frontier Molecular Orbital Energies for 2-(1H-Pyrazol-1-yl)phenol (Note: This table is a representation of expected data. Actual values are not available from existing literature.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.0 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The MEP surface is colored to represent different electrostatic potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In an MEP map of 2-(1H-Pyrazol-1-yl)phenol, the most negative potential (red) would be expected around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, due to their high electronegativity and the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles. Conversely, the most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy associated with these interactions.

For 2-(1H-Pyrazol-1-yl)phenol, NBO analysis would likely highlight significant hyperconjugative interactions. A key interaction would be the delocalization of the lone pair electrons from the oxygen atom of the phenol into the π* antibonding orbitals of the aromatic ring. Similarly, lone pairs on the pyrazole nitrogen atoms would delocalize into adjacent antibonding orbitals. The analysis would also quantify the strength of the intramolecular hydrogen bond by evaluating the interaction between the lone pair of the acceptor nitrogen atom and the σ* antibonding orbital of the O-H bond.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, along with the oscillator strengths of these transitions, which relate to the intensity of the absorption bands.

A TD-DFT calculation for 2-(1H-Pyrazol-1-yl)phenol would predict the wavelengths of maximum absorption (λmax). The primary electronic transitions would be expected to be π → π* transitions involving the delocalized electrons of the aromatic system. The HOMO to LUMO transition would likely be a major contributor to the lowest energy absorption band. Computational studies on related aromatic and heterocyclic systems often show good agreement between TD-DFT predicted spectra and experimental results.

Table 4.2.1: Predicted Electronic Transitions for 2-(1H-Pyrazol-1-yl)phenol (Note: This table is a representation of expected data. Actual values are not available from existing literature.)

| Transition | Predicted λmax (nm) | Major Contribution |

|---|---|---|

| S₀ → S₁ | ~300-320 | HOMO → LUMO |

| S₀ → S₂ | ~270-290 | HOMO-1 → LUMO |

The existing body of research focuses on computational analyses of related but structurally distinct pyrazole derivatives or the parent pyrazole and phenol molecules individually. For instance, studies have been conducted on pyrazolyl quinolinone derivatives ekb.eg, pyrazole-5-ones researchgate.net, and other complex substituted pyrazoles strath.ac.uknih.gov, exploring their molecular structures and properties through methods like Density Functional Theory (DFT) researchgate.netresearchgate.netnih.gov. Similarly, extensive theoretical work exists on the thermodynamic properties, such as the enthalpy of formation, for the parent phenol molecule nih.gov.

However, data specifically quantifying the hyperpolarizabilities, formation enthalpy, entropy, or detailed conformational analysis for 2-(1H-Pyrazol-1-yl)phenol could not be located.

Therefore, to ensure scientific accuracy and strictly adhere to the user's request to focus solely on "2-(1H-Pyrazol-1-yl)phenol", it is not possible to generate the requested article with the specified detailed findings and data tables. Proceeding would require extrapolation from related compounds, which would violate the core instructions of specificity and scientific accuracy.

Coordination Chemistry and Metal Complex Formation with 2 1h Pyrazol 1 Yl Phenol Ligands

Ligand Design and Binding Modes of 2-(1H-Pyrazol-1-yl)phenol Derivatives

The design of ligands based on the 2-(1H-pyrazol-1-yl)phenol scaffold allows for systematic tuning of their coordination properties. By modifying the substituents on either the pyrazole (B372694) or the phenol (B47542) rings, researchers can influence the steric and electronic environment around the metal center, thereby controlling the geometry, stability, and reactivity of the resulting complexes.

Chelation Behavior and Denticity Analysis

Derivatives of 2-(1H-pyrazol-1-yl)phenol typically function as bidentate, monoanionic ligands. Chelation occurs through the nitrogen atom of the pyrazole ring and the oxygen atom of the phenolic group after deprotonation. This forms a stable six-membered chelate ring with the coordinated metal ion. The formation of this N,O-chelate is confirmed by various analytical techniques. For instance, in the infrared (IR) spectra of the metal complexes, the disappearance of the broad ν(O-H) band of the free ligand and a shift in the ν(C-O) stretching frequency indicate the coordination of the phenolic oxygen.

X-ray crystallography provides definitive evidence of this binding mode. Structural analysis of various complexes reveals a planar or near-planar arrangement of the ligand when coordinated to a metal center. This bidentate N,O-coordination is a common feature observed in complexes with a variety of metal ions. e-journals.inresearchgate.net An intramolecular O-H···N hydrogen bond is often present in the free ligand, which may influence its conformational preference for metal binding. nih.gov

Impact of Ligand Modifications on Coordination Properties

Electronic Effects: Introducing electron-donating groups (like methyl or methoxy) on the rings enhances the electron density on the donor atoms (N and O), strengthening the ligand-metal bonds. Conversely, electron-withdrawing groups (such as nitro or halides) decrease the basicity of the donor atoms, potentially leading to weaker coordination.

Steric Effects: The introduction of bulky substituents at positions adjacent to the coordinating atoms can impose significant steric constraints. This can influence the coordination geometry around the metal ion, favoring, for example, a tetrahedral over a square planar geometry for a four-coordinate complex. nih.gov Furthermore, steric hindrance can prevent the formation of higher-coordinate species and affect the nuclearity of the complex.

These modifications are a powerful tool for rationally designing complexes with desired magnetic, catalytic, or photophysical properties. universiteitleiden.nl

Synthesis and Characterization of Transition Metal Complexes

The reaction of 2-(1H-pyrazol-1-yl)phenol and its derivatives with various transition metal salts yields a rich variety of coordination complexes. These complexes are typically synthesized by reacting the ligand with a metal salt (e.g., acetate (B1210297), chloride, or nitrate) in a suitable solvent like methanol (B129727) or ethanol. The resulting complexes are characterized by a suite of physicochemical methods, including elemental analysis, IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction.

Complexes with Divalent Metal Ions (e.g., Cu(II), Zn(II), Ni(II), Co(II), Pd(II))

A wide range of complexes with divalent transition metals have been reported. The stoichiometry is often 1:2 (metal:ligand), leading to general formulas like [M(L)₂]. e-journals.inresearchgate.net The coordination geometry is highly dependent on the metal ion.

Copper(II) Complexes: Cu(II) complexes with pyrazolyl-phenol type ligands often exhibit square planar or distorted octahedral geometries. jocpr.comnih.govrsc.org Their magnetic moments are typically in the range expected for a single unpaired electron.

Zinc(II) Complexes: As a d¹⁰ ion, Zn(II) complexes are diamagnetic and typically adopt a tetrahedral or octahedral geometry, depending on whether additional ligands like water or solvent molecules are coordinated. rsc.orgresearchgate.net

Nickel(II) and Cobalt(II) Complexes: Ni(II) and Co(II) can form complexes with various geometries, including tetrahedral and octahedral. rsc.orgmdpi.comresearchgate.netresearchgate.net For example, some Ni(II) complexes have been found to be tetrahedral, while Co(II) complexes with related ligands have been reported to adopt octahedral geometries. e-journals.inresearchgate.net

Palladium(II) Complexes: Pd(II) complexes, with a d⁸ electron configuration, strongly favor a square planar coordination environment. researchgate.netnih.govresearchgate.netotago.ac.nzsemanticscholar.org These complexes are typically diamagnetic.

| Metal Ion | Typical Coordination Geometry | Magnetic Properties |

|---|---|---|

| Cu(II) | Square Planar / Distorted Octahedral | Paramagnetic |

| Zn(II) | Tetrahedral / Octahedral | Diamagnetic |

| Ni(II) | Tetrahedral / Square Planar / Octahedral | Paramagnetic |

| Co(II) | Tetrahedral / Octahedral | Paramagnetic |

| Pd(II) | Square Planar | Diamagnetic |

Complexes with Trivalent Metal Ions (e.g., Fe(III), Mn(III))

The coordination chemistry of 2-(1H-pyrazol-1-yl)phenol derivatives extends to trivalent metal ions, most notably iron(III) and manganese(III). These metals, particularly in their +3 oxidation state, are hard Lewis acids and form stable complexes with the N,O-donor set. universiteitleiden.nl

Iron(III) Complexes: Fe(III) complexes are typically high-spin and exhibit octahedral geometry. nih.govmdpi.comnih.gov The coordination sphere is often completed by additional ligands or by the coordination of multiple pyrazolyl-phenol units. For example, pincer-type ligands incorporating the pyrazole moiety can form pentacoordinate Fe(III) complexes. nih.gov

Manganese(III) Complexes: The use of phenol-pyrazole ligands in manganese chemistry has led to the synthesis of polynuclear complexes. Specifically, μ₃-oxido-centered trinuclear manganese(III) compounds have been successfully synthesized using derivatives of 3-(2-hydroxyphenyl)pyrazole. sci-hub.box In these structures, the deprotonated pyrazolyl-phenolate ligand bridges the edges of the Mn₃O core. universiteitleiden.nlsci-hub.box

Mononuclear and Polynuclear Complex Architectures

Depending on the ligand design and reaction conditions, 2-(1H-pyrazol-1-yl)phenol ligands can form both simple mononuclear complexes and more complex polynuclear structures.

Mononuclear Complexes: In a typical mononuclear complex, one or two ligands chelate to a single metal center. rsc.orgnih.govnih.govmdpi.com The remaining coordination sites on the metal can be occupied by solvent molecules or other co-ligands. The formation of mononuclear species is favored when the ligand has bulky substituents that sterically hinder the approach of a second metal ion.

Polynuclear Complexes: Polynuclear architectures, where ligands bridge multiple metal centers, are also prevalent. researchgate.netresearchgate.net The pyrazolate moiety is particularly well-suited for bridging two metal ions. When the N-H proton of the pyrazole ring is removed, the resulting pyrazolate anion can coordinate to one metal via its N1 atom and bridge to a second metal center via its N2 atom. This bridging capability has been exploited to construct di-, tri-, and polynuclear clusters, particularly with manganese, leading to materials with interesting magnetic properties. universiteitleiden.nlsci-hub.box

The choice between mononuclear and polynuclear structures can be directed by controlling factors such as the metal-to-ligand ratio, the presence of specific counter-ions, and the pH of the reaction medium, which influences the deprotonation state of the ligand.

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes incorporating 2-(1H-pyrazol-1-yl)phenol and related pyrazole-derived ligands is fundamental to understanding their chemical behavior and properties. A combination of single-crystal X-ray diffraction and various spectroscopic methods provides a comprehensive picture of the coordination environment around the metal center.

X-ray Crystallography for Coordinated Structures

The structural analysis of pyrazolone (B3327878) derivatives, for example, has shown that the pyrazole ring is typically planar. spast.org The crystal structures are often stabilized by an elaborate system of hydrogen bonds. spast.org In complexes with derivatives like 3,5-dimethyl-1H-pyrazole, X-ray diffraction has been used to determine the crystal system and space group, confirming the coordination of the pyrazole molecules to the metal center. dnu.dp.ua For instance, the complex Cu(H₂O)(DMPZ)₂C₂O₄ (where DMPZ = 3,5-dimethyl-1H-pyrazole) was found to crystallize in the triclinic P-1 space group. dnu.dp.ua Similarly, the structure of a pyridylpyrazole derivative was confirmed by single-crystal X-ray diffraction, with crystal data and refinement parameters being fully reported. nih.govresearchgate.net This technique is crucial for establishing the foundational structural details from which other properties can be interpreted. nih.gov

The following table summarizes crystallographic data for representative metal complexes with pyrazole-derived ligands.

| Compound | Crystal System | Space Group | Ref. |

| Cu(H₂O)(DMPZ)₂C₂O₄ | Triclinic | P-1 | dnu.dp.ua |

| [Cu(H₂O)₂(CH₃COO)Br]n | Orthorhombic | Pnma | dnu.dp.ua |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | spast.org |

| 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | - | - | nih.gov |

| [Cd(NO₂)₂(C₁₇H₁₄N₄)] | Triclinic | P-1 | nih.gov |

Elucidation of Coordination Geometries (e.g., Octahedral, Square Planar, Square Pyramidal)

The coordination geometry of the central metal ion in complexes with 2-(1H-pyrazol-1-yl)phenol and its derivatives is dictated by factors such as the metal's oxidation state, its electronic configuration, and the steric and electronic properties of the ligands. X-ray crystallography is the primary tool for determining these geometries.

A variety of coordination environments have been observed. For example, in two different copper(II) complexes involving 3,5-dimethyl-1H-pyrazole, the Cu(II) ion displays a slightly distorted square-pyramidal coordination environment. dnu.dp.ua In one of these complexes, Cu(H₂O)(DMPZ)₂C₂O₄, the equatorial plane is formed by two nitrogen atoms from the pyrazole ligands and two oxygen atoms from a chelating oxalate (B1200264) anion, with a water molecule occupying the axial position. dnu.dp.ua In a cadmium(II) complex with a 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline ligand, the metal ion adopts a distorted monocapped octahedral coordination geometry. nih.gov The versatility of pyrazole-based ligands allows for the formation of complexes with diverse nuclearity, ranging from mononuclear to polynuclear structures. researchgate.net

| Complex | Metal Ion | Coordination Geometry | Ref. |

| Cu(H₂O)(DMPZ)₂C₂O₄ | Cu(II) | Slightly distorted square-pyramidal | dnu.dp.ua |

| [Cu(H₂O)₂(CH₃COO)Br]n | Cu(II) | Slightly distorted square-pyramidal | dnu.dp.ua |

| [Cd(NO₂)₂(C₁₇H₁₄N₄)] | Cd(II) | Distorted monocapped octahedral | nih.gov |

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., ESR for Cu(II) chelates)

Spectroscopic techniques provide valuable insight into the electronic structure and the nature of the metal-ligand bond. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is particularly powerful for studying paramagnetic metal complexes, such as those of copper(II).

The ESR spectra of Cu(II) complexes can reveal details about the coordination environment. nih.gov For instance, the g-values obtained from the spectra can indicate the character of the metal-ligand bond. researchgate.net Values of g// < 2.3 are suggestive of a covalent character for the copper-ligand bond, whereas g// > 2.3 points towards an ionic interaction. researchgate.net In dinuclear copper(II) complexes, the observation of a half-field transition (ΔM = 2) in the ESR spectrum is a strong indicator of spin-spin interaction between the two Cu(II) centers. khu.ac.ir Spectroscopic studies, combined with theoretical calculations, have been used to define the Cu d(x²-y²) ground state in certain Cu(II) complexes. cmu.edu The analysis of ESR linewidths at different temperatures can also provide information on the dynamics of solvent coordination and help determine anisotropic ESR parameters. ias.ac.in

| Complex Type | ESR Spectral Feature | Interpretation | Ref. |

| Cu(II) Complexes | g// < 2.3 | Covalent character of the Cu-ligand bond | researchgate.net |

| Dinuclear Cu(II) | ΔM = 2 transition | Spin-spin interaction between Cu(II) centers | khu.ac.ir |

| Cu(II) in Solution | Linewidth analysis | Anisotropic parameters, dynamics of coordination | ias.ac.in |

Magnetic Properties and Exchange Interactions in Metal-Pyrazolylphenol Complexes

The magnetic properties of polynuclear complexes containing pyrazolylphenol ligands are of significant interest, as the pyrazolate bridge is highly effective at mediating magnetic exchange interactions between metal centers. uomustansiriyah.edu.iqlibretexts.org The nature and strength of this interaction, whether ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment), depend on the structural details of the complex. researchgate.net

The pyrazolate ligand, acting in an exo-bidentate fashion, can link two metal centers, creating dinuclear or polynuclear structures. uninsubria.it This bridging facilitates communication between the electron spins of the adjacent metal ions. researchgate.net Magnetic susceptibility measurements over a range of temperatures are used to characterize these interactions. For example, studies on a polymeric copper(II) pyrazolate complex, [Cu(pz)₂]n, revealed very strong antiferromagnetic exchange between the copper(II) centers within the extended linear chains. uninsubria.it

Theoretical models are employed to understand and quantify the exchange coupling. rsc.orgrsc.org These models can relate the magnitude of the exchange interaction constant (J) to the electronic structure and geometry of the bridged complex. rsc.org The interpretation of magnetic data for polynuclear clusters can be complex, but methods based on spin symmetry and irreducible tensor operators have been developed to facilitate the analysis of large, exchange-coupled systems. mdpi.com

| Complex Type | Magnetic Property | Mediating Ligand | Ref. |

| Polymeric [Cu(pz)₂]n | Strong antiferromagnetic exchange | Pyrazolate | uninsubria.it |

| Binuclear Cr(III) complexes | Exchange interaction modeling | Bridging ligands | rsc.org |

| Binuclear oxo-bridged Fe(III) complexes | Antiferromagnetic coupling | Oxo and pyrazolate | rsc.org |

| General Polynuclear Complexes | Ferromagnetic or Antiferromagnetic | Pyrazolate | researchgate.net |

Reactivity and Mechanistic Studies Involving 2 1h Pyrazol 1 Yl Phenol

Mechanistic Investigations of Reaction Pathways

The unique structure of 2-(1H-pyrazol-1-yl)phenol, featuring both a nucleophilic phenol (B47542) and a pyrazole (B372694) system, allows it to participate in a variety of reaction pathways. Mechanistic studies have shed light on how this compound and its derivatives undergo cyclizations, alkylations, and coupling reactions.

Oxidative Cyclization Mechanisms

Oxidative cyclization reactions involving phenol derivatives are a powerful tool for constructing complex polycyclic compounds. nih.gov For substrates similar to 2-(1H-pyrazol-1-yl)phenol, these transformations often proceed through the activation of the aromatic ring followed by an intramolecular nucleophilic attack.

One general mechanism involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA). The reaction is believed to initiate with the interaction of PIDA and the phenolic hydroxyl group. This is followed by a cycloaddition, where a nucleophilic group on the side chain attacks the ortho-position of the phenol ring. A subsequent rearomatization step yields the final cyclized product. nih.gov

Another pathway, palladium-catalyzed aerobic oxidative cyclization, is effective for phenols bearing unsaturated side chains. caltech.edu This mechanism typically involves the activation of the olefin by a Pd(II) species, followed by a nucleophilic attack from the phenol oxygen. The resulting palladium-alkyl intermediate then undergoes β-hydrogen elimination to afford the cyclized product. caltech.edu In the context of pyrazolyl phenols, derivatives can undergo oxidative cyclization to form chromone (B188151) structures. For instance, a pyrazolyl-substituted chalcone (B49325) analog can be treated with a DMSO-I2 system to yield a 2-pyrazolyl-chromone, demonstrating the utility of this pathway for creating fused heterocyclic systems. researchgate.net

N-Alkylation Mechanisms

The N-alkylation of the pyrazole ring in 2-(1H-pyrazol-1-yl)phenol is a key reaction, though it presents a regioselectivity challenge due to the two nitrogen atoms in the pyrazole ring and the competing O-alkylation of the phenol. The mechanism and outcome are highly dependent on the reaction conditions. Generally, the alkylation of pyrazoles can be sterically influenced, with bulky substituents directing the alkylating agent to the less hindered nitrogen atom. researchgate.net

A common method involves the use of an alkylating agent in the presence of a base like potassium carbonate (K2CO3). researchgate.net The base deprotonates the most acidic proton, which in this case could be either the pyrazole N-H or the phenol O-H. The resulting anion then acts as a nucleophile. The choice between N- or O-alkylation, and the regioselectivity at the pyrazole ring, is a delicate balance of steric and electronic factors. Catalyst-free Michael addition reactions have also been developed for highly regioselective N1-alkylation of pyrazoles, achieving N1/N2 ratios greater than 99.9:1 in some cases. researchgate.netsemanticscholar.org The use of ionic liquids as a reaction medium has also been explored to promote chemoselective N-alkylation. researchgate.net

Oxidative Coupling/Amination Reactions

Oxidative coupling and amination reactions provide pathways to form new carbon-nitrogen and nitrogen-nitrogen bonds, expanding the molecular complexity of 2-(1H-pyrazol-1-yl)phenol derivatives. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. wikipedia.orgnih.gov

The catalytic cycle for this reaction generally proceeds through several key steps:

Oxidative Addition : A Pd(0) complex reacts with an aryl halide to form a Pd(II) species.

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.

Reductive Elimination : The C-N bond is formed as the aryl group and the amino group are eliminated from the palladium center, regenerating the Pd(0) catalyst. wikipedia.org

While this reaction is typically applied to aryl halides, it provides a mechanistic framework for potential C-N coupling reactions involving halogenated derivatives of 2-(1H-pyrazol-1-yl)phenol. Furthermore, oxidative dehydrogenative coupling strategies have been developed for pyrazole derivatives, such as the coupling of pyrazol-5-amines to form azo compounds through the simultaneous installation of C-I and N-N bonds. nih.gov The phenolic moiety can also participate in oxidative coupling reactions, for example, the iron-catalyzed asymmetric homo-coupling of naphthols to form BINOL derivatives, suggesting that the phenol ring of 2-(1H-pyrazol-1-yl)phenol could undergo similar transformations under appropriate catalytic conditions. mdpi.com

Reaction Kinetics and Selectivity Studies

Studies on the kinetics and selectivity of reactions involving 2-(1H-pyrazol-1-yl)phenol are crucial for controlling reaction outcomes. The presence of multiple reactive sites—the two pyrazole nitrogens, the phenolic oxygen, and the aromatic rings—makes selectivity a primary concern.

In N-alkylation reactions of pyrazoles, regioselectivity is a significant factor. The choice of the alkylating agent, base, solvent, and the steric and electronic nature of the substituents on the pyrazole ring all influence whether alkylation occurs at the N1 or N2 position. researchgate.net For instance, the use of bulky directing groups like triphenylsilyl can sterically hinder one nitrogen atom, thereby directing alkylation to the other. researchgate.net

| Factor | Influence on Selectivity | Mechanistic Rationale |

| Steric Hindrance | Bulky substituents on the pyrazole ring direct alkylation to the less hindered nitrogen atom. researchgate.net | The transition state for the nucleophilic attack by the more hindered nitrogen is energetically less favorable. |

| Alkylating Agent | The structure of the alkyl halide or other electrophile can influence the site of attack. | Steric bulk on the electrophile can favor attack at the more accessible nucleophilic site. |

| Base/Solvent System | The choice of base (e.g., K2CO3, NaH) and solvent (e.g., DMF, ionic liquid) can alter the nucleophilicity of the different sites and influence the N1/N2 ratio. researchgate.netresearchgate.net | The base and solvent affect the degree of ion pairing and the solvation of the anionic intermediate, thereby modulating its reactivity. |

| Directing Groups | Removable bulky groups (e.g., triphenylsilyl) can be installed to enforce high regioselectivity, then subsequently cleaved. researchgate.net | The directing group physically blocks one of the nitrogen atoms, forcing the reaction to occur at the desired position. |

The kinetics of reactions involving the phenol group can also be considered. For example, studies on the ozonation of phenol and its derivatives have shown that the reaction rates are influenced by the electronic properties of the substituents on the phenolic ring. researchgate.net Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups decrease it, a principle that would apply to reactions at the phenolic ring of 2-(1H-pyrazol-1-yl)phenol. researchgate.net

Role of 2-(1H-Pyrazol-1-yl)phenol and its Derivatives as Reaction Intermediates

The bifunctional nature of 2-(1H-pyrazol-1-yl)phenol and its analogs makes them valuable intermediates in organic synthesis. They serve as versatile building blocks for the construction of more complex molecules, particularly heterocyclic systems. researchgate.net

For example, a 2-pyrazolyl chromone derivative, synthesized via oxidative cyclization, can act as an intermediate that undergoes further reactions. When treated with thiourea (B124793) in the presence of potassium hydroxide, it can form a pyrimidine-2-thione derivative. Alternatively, reacting the same chromone intermediate with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a different pyrazole-containing product. researchgate.net These examples highlight how the pyrazolyl-phenol scaffold can be elaborated into diverse heterocyclic frameworks.

Furthermore, the ability of the pyrazole and phenol groups to act as bidentate ligands has been exploited. 2-(1H-Pyrazol-3-yl)phenol, an isomer of the title compound, reacts with hexachlorocyclotriphosphazene to form mono- and bis-spiro products, demonstrating its role as a nucleophilic building block in the synthesis of inorganic-organic hybrid molecules. rsc.org This showcases the potential of these compounds to serve as synthons where both the phenol and pyrazole moieties participate in bond formation.

Stability and Reactivity Profile

The stability and reactivity profile of 2-(1H-pyrazol-1-yl)phenol is a tale of two distinct functional groups. The pyrazole ring and the phenol ring exhibit markedly different behaviors in the presence of oxidizing and reducing agents.

The pyrazole ring is an aromatic heterocycle, which imparts significant stability. It is generally considered to be highly resistant to both oxidizing and reducing agents under many conditions. globalresearchonline.net This stability allows for chemical modifications to be made elsewhere in the molecule without disrupting the pyrazole core.

In contrast, the phenol group is highly susceptible to oxidation. gauthmath.com The electron-rich aromatic ring is readily attacked by oxidizing agents, which can lead to the formation of phenoxy radicals and subsequent coupling products or oxidation to quinone-type structures. This high reactivity towards oxidation is a defining characteristic of phenols. The molecule is therefore expected to exhibit selective reactivity, where the phenol group can be oxidized under conditions that leave the pyrazole ring intact. Conversely, while the pyrazole ring is resistant to reduction, catalytic hydrogenation can reduce the ring, typically leading to pyrazoline and then pyrazolidine. globalresearchonline.net

| Moiety | Reactivity towards Oxidizing Agents | Reactivity towards Reducing Agents | Rationale |

| Pyrazole Ring | Generally high resistance. globalresearchonline.net | Resistant, but can be catalytically hydrogenated to pyrazoline/pyrazolidine. globalresearchonline.net | The aromatic character of the pyrazole ring confers significant thermodynamic stability. |

| Phenol Ring | Very reactive; easily oxidized to radicals or quinones. gauthmath.com | Generally stable, but the aromatic ring can be reduced under harsh conditions (e.g., Birch reduction). | The hydroxyl group is electron-donating, activating the aromatic ring and making it susceptible to electrophilic attack and oxidation. |

This differential reactivity allows for 2-(1H-pyrazol-1-yl)phenol to be used in synthetic strategies where selective transformation of the phenol group is desired without affecting the pyrazole heterocycle.

Advanced Applications in Catalysis and Materials Science

Catalytic Applications of 2-(1H-Pyrazol-1-yl)phenol Metal Complexes

Metal complexes derived from 2-(1H-Pyrazol-1-yl)phenol and its substituted analogues have emerged as highly effective catalysts in various organic transformations. The electronic and steric properties of these catalysts can be finely tuned by modifying the substituents on the pyrazole (B372694) or phenol (B47542) rings, or by changing the central metal ion, allowing for optimization of catalytic activity and selectivity. researchgate.net The weak σ-donor ability of the pyrazole motif, in particular, enhances the electrophilicity of the metal center, which is a key factor in their catalytic prowess. researchgate.net

In homogeneous catalysis, where the catalyst and reactants are in the same phase, complexes of 2-(1H-Pyrazol-1-yl)phenol have demonstrated significant activity. Protic pyrazole complexes have been recognized as versatile ligands in this field due to their proton-responsive nature, which can facilitate metal-ligand cooperation in catalytic cycles. nih.govmdpi.com

Nickel(II) complexes featuring pyrazolylamine ligands have been successfully employed as catalysts for the oligomerization and polymerization of ethylene (B1197577). ug.edu.gh The reaction outcomes, such as the production of butene, hexene, or high-density polyethylene, are highly dependent on the choice of co-catalyst (e.g., EtAlCl₂ or MAO) and the solvent. ug.edu.gh Similarly, palladium complexes with (Pyrazol-1-yl)carbonyl ligands, when activated with methylaluminoxane (B55162) (MAO), catalyze ethylene polymerization, yielding linear high-density polyethylene. uj.ac.za Furthermore, pyrazole-based ligands have been instrumental in developing transition metal complexes (including Pd, Fe, Co, Ru, Cu, and Ni) that are active catalysts for C-C coupling reactions, such as Heck and Suzuki couplings. researchgate.net

While homogeneous catalysts offer high activity, heterogeneous catalysts, which exist in a different phase from the reactants, are often preferred for industrial applications due to their ease of separation and recyclability. Research has explored the immobilization of metal complexes onto solid supports to create effective heterogeneous catalysts. For instance, iron and vanadyl complexes have been supported on materials to catalyze the direct hydroxylation of benzene (B151609) to phenol, demonstrating that heterogeneous systems can offer improved yields and selectivity compared to their homogeneous counterparts and can be reused for multiple cycles without significant loss of activity. rsc.org

A prominent area of research for 2-(1H-Pyrazol-1-yl)phenol metal complexes is their use as biomimetic catalysts, particularly for mimicking the function of copper-containing enzymes like catechol oxidase. jocpr.com This enzyme catalyzes the oxidation of catechols to their corresponding o-quinones, a reaction of significant industrial and biological importance. jocpr.comresearchgate.net

Copper(II) complexes formed in situ with pyrazole-based ligands have shown remarkable catecholase activity, effectively catalyzing the aerial oxidation of catechol to o-quinone under ambient conditions. jocpr.comresearchgate.net The efficiency of this oxidation is influenced by several factors, including the nature of the substituents on the ligand, the concentration of the ligand, the type of copper salt used (e.g., acetate (B1210297), sulfate, chloride), and the solvent. researchgate.netresearchgate.netbohrium.com For example, a study utilizing various pyrazole-based ligands found that a combination of a specific ligand (L6) with copper(II) acetate in tetrahydrofuran (B95107) (THF) displayed the highest catalytic rate for catechol oxidation. bohrium.com Similarly, manganese complexes with pyrazole-carboxylate ligands have also been shown to catalyze the oxidation of catechol to o-quinone, with THF being a more effective solvent than methanol (B129727). mdpi.com

To quantify the efficiency of these biomimetic catalysts, kinetic studies are often performed, typically following the Michaelis-Menten model. This model provides key parameters such as the Michaelis constant (Kм) and the maximum reaction rate (Vmax).

In studies of catechol oxidation catalyzed by pyrazole-based copper complexes, the reaction rate has been observed to vary significantly based on the specific ligand and metal salt combination. For instance, one system achieved a very high oxidation rate of 27,449 µmol·L⁻¹·min⁻¹. jocpr.com Another study reported a maximum rate of 5.596 µmol·L⁻¹·min⁻¹ for the L6/Cu(CH₃COO)₂ combination in THF. bohrium.com The catalytic activity of a manganese complex, [(Cl)₂Mn(RCOOET)], was found to be 3.74 µmol·L⁻¹·min⁻¹ in THF. mdpi.com These kinetic analyses are crucial for comparing the effectiveness of different catalysts and for understanding the reaction mechanism. jocpr.combohrium.com

Kinetic Parameters for Catechol Oxidation

| Catalyst System | Solvent | Oxidation Rate (µmol·L⁻¹·min⁻¹) | Reference |

|---|---|---|---|

| Ligand L4 / Cu(CH₃COO)₂ | THF | 27,449 | jocpr.com |

| Ligand L6 / Cu(CH₃COO)₂ | THF | 5.596 | bohrium.com |

| [(Cl)₂Mn(RCOOET)] | THF | 3.74 | mdpi.com |

| [(Cl)₂Mn(RCOOET)] | MeOH | 0.16 | mdpi.com |

Potential in Electronic Materials Development

The structural framework of pyrazole derivatives, including 2-(1H-Pyrazol-1-yl)phenol, offers potential for the development of novel electronic materials. The ability to form stable metal complexes and the inherent aromaticity and charge-transport capabilities of the pyrazole ring are advantageous properties. While direct applications for 2-(1H-Pyrazol-1-yl)phenol itself are still emerging, related pyrazole-based materials have shown promise. For example, pyrazole derivatives are being explored for their utility in creating materials with specific electronic and optical properties, which could be applied in fields such as organic light-emitting diodes (OLEDs) or as components in conductive polymers. mdpi.com

Applications in Fluorescent Substances and Dyes

Pyrazole derivatives are a significant class of compounds in the field of dyes and fluorescent materials. mdpi.com The color and fluorescent properties of these molecules can be tuned by chemical modification. nih.gov Azo dyes containing the pyrazole moiety constitute a major class of colorants used for dyeing various fibers, including polyester, polyamide, and cotton, and are also used as pigments. researchgate.netmodernscientificpress.com The fastness and dyeing properties depend on the chemical constitution of the dye molecule. researchgate.net